4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one
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Overview
Description
4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C26H24O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3-propyl-2H-chromen-2-one and 3-phenoxybenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide group by the chromen-2-one derivative.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one: Lacks the propyl group at the 3-position.
7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one: Lacks the methyl group at the 4-position.
4-methyl-3-propyl-2H-chromen-2-one: Lacks the phenoxybenzyl group at the 7-position.
Uniqueness
4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one is unique due to the presence of both the 4-methyl and 3-propyl groups, as well as the 7-[(3-phenoxybenzyl)oxy] substituent. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-7-[(3-phenoxyphenyl)methoxy]-3-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-3-8-24-18(2)23-14-13-21(16-25(23)30-26(24)27)28-17-19-9-7-12-22(15-19)29-20-10-5-4-6-11-20/h4-7,9-16H,3,8,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJSGFIVIMKXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC4=CC=CC=C4)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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